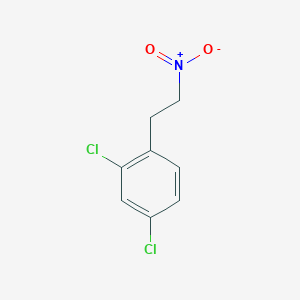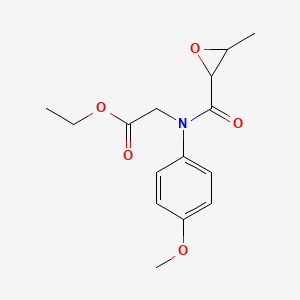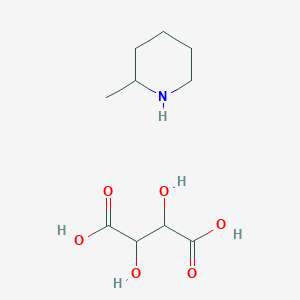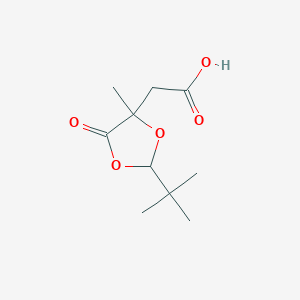
1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)- is a complex organic compound with a unique structure that includes a dioxolane ring, an acetic acid moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring, introduction of the acetic acid group, and the addition of the tert-butyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)- has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a precursor for biologically active compounds, facilitating the study of biochemical pathways and drug development.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)- involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit enzymes, bind to receptors, or alter cellular signaling pathways, resulting in therapeutic or toxicological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-1,3-dioxolane: This compound shares the dioxolane ring structure but has different substituents, leading to distinct chemical and biological properties.
1,3-Dioxolane-2-ethanamine: Another related compound with variations in the functional groups attached to the dioxolane ring.
Uniqueness
1,3-Dioxolane-4-acetic acid, 2-(1,1-dimethylethyl)-4-methyl-5-oxo-,(2S-cis)- stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its significance.
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(2-tert-butyl-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid |
InChI |
InChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12) |
InChI Key |
GCBUNLHQSIRILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12276802.png)

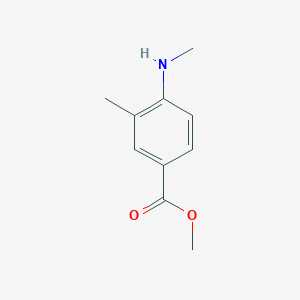
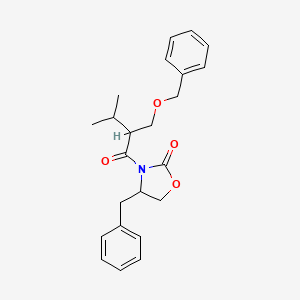
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole](/img/structure/B12276824.png)
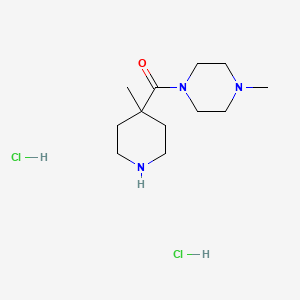
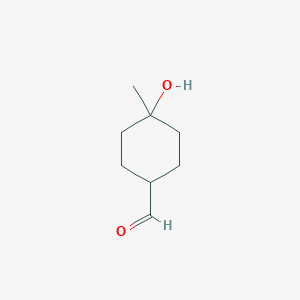
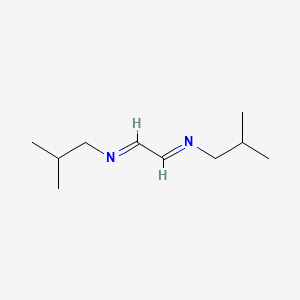
![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)
![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)
